Stannane, tributyl(2,5-dihydro-1,1-dioxido-3-thienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, tributyl(2,5-dihydro-1,1-dioxido-3-thienyl)- is an organotin compound that features a tin atom bonded to three butyl groups and a 2,5-dihydro-1,1-dioxido-3-thienyl group. This compound is part of a broader class of organotin compounds, which are known for their applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stannane, tributyl(2,5-dihydro-1,1-dioxido-3-thienyl)- typically involves the reaction of tributylstannyl lithium with 2,5-dihydro-1,1-dioxido-3-thiophene . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Stannane, tributyl(2,5-dihydro-1,1-dioxido-3-thienyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: It can be reduced to form stannous derivatives.
Substitution: The butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield stannic oxides, while reduction with lithium aluminum hydride can produce stannous hydrides .
Scientific Research Applications
Stannane, tributyl(2,5-dihydro-1,1-dioxido-3-thienyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of stannane, tributyl(2,5-dihydro-1,1-dioxido-3-thienyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Tributyl(2-thienyl)stannane: Similar in structure but lacks the dioxido group.
Tributyl(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)stannane: Contains a different thiophene derivative.
Uniqueness
Stannane, tributyl(2,5-dihydro-1,1-dioxido-3-thienyl)- is unique due to the presence of the dioxido group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
CAS No. |
157141-28-1 |
---|---|
Molecular Formula |
C16H32O2SSn |
Molecular Weight |
407.2 g/mol |
IUPAC Name |
tributyl-(1,1-dioxo-2,5-dihydrothiophen-3-yl)stannane |
InChI |
InChI=1S/C4H5O2S.3C4H9.Sn/c5-7(6)3-1-2-4-7;3*1-3-4-2;/h1H,3-4H2;3*1,3-4H2,2H3; |
InChI Key |
SZUBNUSNBVUGKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CCS(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.